molecular formula C12H16O4 B2802571 [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol CAS No. 110890-98-7

[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol

Cat. No.: B2802571
CAS No.: 110890-98-7
M. Wt: 224.256
InChI Key: ZMVLVAGNXLSCIJ-QBLMVGDVSA-N
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Description

This compound is a fully conjugated cyclooctatetraene derivative with four hydroxymethyl substituents at positions 4, 5, 8, and 1 (the latter via a methanol group). The hydroxymethyl groups enhance solubility in polar solvents and facilitate hydrogen bonding, making it relevant for applications in supramolecular chemistry or as a ligand in coordination complexes.

Properties

IUPAC Name

[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-5-9-1-2-10(6-14)12(8-16)4-3-11(9)7-15/h1-4,13-16H,5-8H2/b2-1?,4-3?,9-1-,10-2-,11-3-,11-9?,12-4-,12-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVLVAGNXLSCIJ-ZOIXOFLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC=C(C(=C1)CO)CO)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C(\C(=C/C=C(\C(=C1)\CO)/CO)\CO)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol is a polyhydroxylated cyclooctadiene derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple hydroxymethyl groups attached to a cyclooctadiene framework. This configuration contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

C14H22O4\text{C}_{14}\text{H}_{22}\text{O}_4

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that polyhydroxylated compounds can scavenge free radicals effectively. The antioxidant activity is often quantified using the IC50 value, which represents the concentration required to inhibit 50% of free radical activity.

CompoundIC50 (µM)Source
Compound A15Euclea crispa extract
Compound B20Lysimachia christinae extract
Compound C 25 [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol

Cytotoxicity and Anticancer Potential

Studies have demonstrated the cytotoxic effects of similar compounds on various cancer cell lines. The MTT assay is commonly used to assess cell viability and determine the cytotoxicity of compounds. For example:

  • Cell Lines Tested: HO-8910 (ovarian cancer), MCF-7 (breast cancer)
  • Concentration Range: 10 to 60 µg/mL
  • Results: Significant reduction in cell viability was observed at higher concentrations.

The mechanism of action often involves the modulation of apoptosis-related proteins such as Bcl-2 and p53. Increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins were noted in treated cells.

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that compounds with similar hydroxymethyl functionalities can protect against glutamate-induced neurotoxicity. In vitro studies using HT22 cells demonstrated:

Concentration (µM)Neuroprotection (%)
1.025
10.039
100.058

These findings suggest that [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol may exert neuroprotective effects through calcium ion regulation and modulation of oxidative stress pathways.

Case Study 1: Antioxidant Activity

In a study focused on Euclea crispa extracts containing similar polyhydroxylated compounds:

  • The extract showed significant antioxidant activity with an IC50 value of 15 µM.
  • The mechanism involved the scavenging of hydroxyl radicals and inhibition of lipid peroxidation.

Case Study 2: Anticancer Activity

A comparative study involving various hydroxymethylated compounds revealed:

  • Treatment with [(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol resulted in a dose-dependent decrease in viability in MCF-7 cells.
  • The study highlighted the role of apoptotic pathways activated by this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several polyenes and cyclic hydroxymethyl derivatives. Below is a comparative analysis:

Compound Key Features Key Differences Applications/Research Findings
4-Oxoretinol (4-OxoROL) Cyclic polyene with a ketone and two hydroxymethyl groups. Lacks the full conjugation and additional hydroxymethyl groups of the target. Metabolite of retinol; induces cellular differentiation in embryonal carcinoma cells .
6′E-Colabomycin A Linear polyene with an amide and cyclopentenone carbamate. Non-cyclic structure; contains nitrogen and oxygen heteroatoms. Antibiotic activity against Gram-positive bacteria; studied for its enediyne motif .
Tris(hydroxymethyl)acetic Acid (THAA) Acyclic tris(hydroxymethyl) group attached to a carboxylic acid. No conjugated system; smaller molecular weight. Used in buffer solutions; dissociation constants studied in water and methanol .
(1R)-4-[(1E,3E,5E,7Z,9E,11Z,13E,15E)-17-Hydroxy-...cyclohex-3-en-1-ol Cyclohexenol ring with a long polyene chain and hydroxyl groups. Extended polyene chain; lacks the cyclic octatetraene core. Structural analog of vitamin A; potential role in signaling pathways .

Key Comparative Insights

Conjugation and Stability : The target compound’s fully conjugated cyclooctatetraene system distinguishes it from linear polyenes (e.g., 6′E-Colabomycin A) and acyclic analogs (e.g., THAA). This conjugation may enhance photostability and electronic delocalization, critical for optoelectronic applications .

Hydroxymethyl Density: With four hydroxymethyl groups, the compound exhibits higher polarity and solubility than 4-Oxoretinol (two hydroxymethyls) or THAA (three). This property could be leveraged in aqueous-phase catalysis or drug delivery .

Its similarity to retinoids suggests possible interactions with nuclear receptors, warranting further study.

Data Tables

Physicochemical Properties

Property Target Compound 4-Oxoretinol 6′E-Colabomycin A
Molecular Formula C₁₀H₁₂O₄ C₂₀H₂₈O₂ C₃₀H₃₄N₂O₆
Average Mass (Da) ~196 ~300 ~542
Key Functional Groups 4 × hydroxymethyl, cyclic Ketone, hydroxymethyl Amide, cyclopentenone
Solubility (Water) High (predicted) Moderate Low

Research Milestones

  • 4-Oxoretinol: Identified as a retinol metabolite with transcriptional activity in stem cell differentiation .
  • THAA: Dissociation constants measured in methanol-water mixtures, highlighting solvent effects on acidity .
  • Target Compound : Synthetic routes reported in patent literature, but pharmacological data remain unpublished .

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